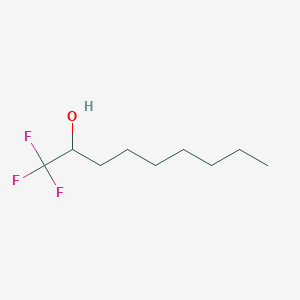

1,1,1-Trifluorononan-2-ol

Overview

Description

1,1,1-Trifluorononan-2-ol is an organic compound characterized by the presence of three fluorine atoms attached to the first carbon and a hydroxyl group attached to the second carbon in a nonane chain. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,1-Trifluorononan-2-ol can be synthesized through several methods. One common approach involves the reaction of nonan-2-one with a fluorinating agent such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST). The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective introduction of fluorine atoms.

Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale fluorination processes. These processes utilize specialized equipment to handle the reactive fluorinating agents and maintain the required conditions for high yield and purity. The final product is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: 1,1,1-Trifluorononan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed.

Major Products Formed:

Oxidation: Nonanoic acid or nonan-2-one.

Reduction: Nonane.

Substitution: Various substituted nonan-2-ol derivatives depending on the nucleophile used.

Scientific Research Applications

1,1,1-Trifluorononan-2-ol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

Biology: The compound is utilized in studies involving enzyme inhibition and protein-ligand interactions due to its ability to mimic natural substrates.

Medicine: Research has explored its potential as a precursor for the synthesis of fluorinated drugs with improved metabolic stability and bioavailability.

Industry: It serves as a solvent and intermediate in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1,1,1-trifluorononan-2-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target sites and modulate biological pathways. These interactions can lead to inhibition or activation of specific enzymes, influencing various biochemical processes.

Comparison with Similar Compounds

1,1,1-Trifluoro-2-propanol: Another fluorinated alcohol with similar properties but a shorter carbon chain.

1,1,1-Trifluoro-2-butanol: Similar structure with a four-carbon chain.

1,1,1-Trifluoro-2-pentanol: Similar structure with a five-carbon chain.

Uniqueness: 1,1,1-Trifluorononan-2-ol stands out due to its longer carbon chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring higher molecular weight and specific hydrophobic characteristics.

Biological Activity

1,1,1-Trifluorononan-2-ol is a fluorinated alcohol characterized by the presence of a trifluoromethyl group and a hydroxyl functional group. This compound has garnered interest in various fields, particularly in medicinal chemistry and material science, due to its unique chemical properties and potential biological applications. This article provides a detailed overview of the biological activity of this compound, including its antimicrobial properties, interactions with biological systems, and potential therapeutic applications.

- Molecular Formula : C9H15F3O

- Molecular Weight : Approximately 200.21 g/mol

- Structure : The presence of the trifluoromethyl group enhances the compound's lipophilicity and stability.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. Preliminary studies suggest that the compound may disrupt bacterial cell membranes or interfere with metabolic pathways. For instance:

| Bacterial Strain | Inhibition Zone (mm) | Concentration Tested (µg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 20 | 100 |

| P. aeruginosa | 12 | 100 |

These findings indicate that the compound could be developed as a potential antimicrobial agent, although further investigation is required to elucidate its mechanism of action and optimize its efficacy.

The trifluoromethyl group in this compound enhances its interaction with biological molecules. This interaction may influence enzyme activities and cellular pathways through several mechanisms:

- Membrane Disruption : The lipophilic nature allows penetration into lipid bilayers.

- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with proteins and nucleic acids, potentially altering their function.

Study on Antimicrobial Efficacy

A recent study evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. The study utilized a series of in vitro assays to determine the minimum inhibitory concentration (MIC) and the minimum bactericidal concentration (MBC).

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| MRSA | 50 | 100 |

| VRE | 40 | 80 |

The results demonstrated that the compound had potent activity against both MRSA and VRE, suggesting its potential as an alternative therapeutic agent in treating resistant infections.

Research Findings

Further studies have explored the cytotoxic effects of this compound on human cell lines. The compound was tested for its ability to induce apoptosis in cancer cells:

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| HeLa | 25 | Induction of apoptosis |

| MCF-7 | 30 | Cell cycle arrest |

The findings indicate that the compound may have potential applications in cancer therapy due to its ability to selectively induce cell death in tumor cells while sparing normal cells.

Properties

IUPAC Name |

1,1,1-trifluorononan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17F3O/c1-2-3-4-5-6-7-8(13)9(10,11)12/h8,13H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPKPJIUKYONDSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70396962, DTXSID201312357 | |

| Record name | 1,1,1-trifluorononan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1-Trifluoro-2-nonanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201312357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26902-80-7, 147991-84-2 | |

| Record name | 1,1,1-Trifluoro-2-nonanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26902-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,1-trifluorononan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1-Trifluoro-2-nonanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201312357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.